Bis-methylphenidate

Description

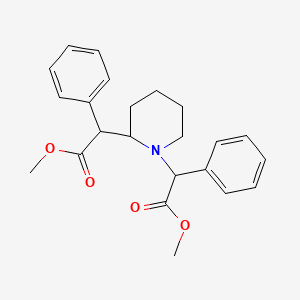

Structure

2D Structure

3D Structure

Properties

CAS No. |

2125941-27-5 |

|---|---|

Molecular Formula |

C23H27NO4 |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

methyl 2-[1-(2-methoxy-2-oxo-1-phenylethyl)piperidin-2-yl]-2-phenylacetate |

InChI |

InChI=1S/C23H27NO4/c1-27-22(25)20(17-11-5-3-6-12-17)19-15-9-10-16-24(19)21(23(26)28-2)18-13-7-4-8-14-18/h3-8,11-14,19-21H,9-10,15-16H2,1-2H3 |

InChI Key |

OMTBLFCKFVDJFM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1CCCCN1C(C2=CC=CC=C2)C(=O)OC)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Chemical Synthesis and Derivatization Strategies

Methodologies for Bis-Methylphenidate Synthesis

The creation of this compound from its monomer precursor, methylphenidate, is a process that relies on established organic chemistry reactions to form a stable dimer.

The primary method for synthesizing this compound involves the chemical linkage of two methylphenidate molecules. This is typically accomplished by reacting methylphenidate with a suitable coupling agent or a bifunctional linker. evitachem.com A bifunctional linker is a reagent with two reactive ends, capable of forming covalent bonds with two separate molecules—in this case, two units of methylphenidate. evitachem.comnih.gov This approach facilitates the formation of the dimeric structure where the two methylphenidate moieties are connected. evitachem.com The nature of the linker can be varied to alter the spacing and orientation of the two units, which can in turn influence the compound's properties.

To improve the efficiency and yield of the synthesis, specific catalytic conditions are often required. evitachem.com Metal-catalyzed reactions are frequently employed in such chemical transformations. For the synthesis of this compound, catalysts such as palladium or other metals may be used. evitachem.com These catalysts lower the activation energy of the coupling reaction, leading to higher yields and greater purity of the final product. evitachem.com The synthesis can be monitored using analytical techniques like high-performance liquid chromatography (HPLC) to ensure the reaction proceeds as intended and to verify the purity of the resulting this compound. evitachem.com

Further research into the synthesis of related phenidate analogues has explored various catalytic systems. For instance, rhodium(II) catalysts have been effectively used for the intermolecular C-H insertion of methyl aryldiazoacetates with N-Boc-piperidine, providing a direct route to methylphenidate analogues. emory.eduresearchgate.net Similarly, copper-catalyzed reactions have been investigated for the functionalization of alicyclic amines, a structural feature of methylphenidate. acs.org

| Catalysts in Phenidate Synthesis | |

| Catalyst Type | Application Example |

| Palladium Catalysts | General coupling reactions for this compound synthesis. evitachem.com |

| Rhodium(II) Catalysts | Intermolecular C-H insertion for synthesis of methylphenidate analogues. emory.eduresearchgate.net |

| Ru-BINAP Complex | Diastereoselective hydrogenation for synthesis of optically-active methylphenidate isomers. internationaljournalssrg.orginternationaljournalssrg.org |

| Copper(I) and Copper(II) | Catalysis of reactions involving alicyclic amines, relevant to phenidate structures. acs.orggoogle.com |

Methylphenidate has two chiral centers, which means it can exist as four different stereoisomers: (2R,2'R)-threo, (2S,2'S)-threo, (2R,2'S)-erythro, and (2S,2'R)-erythro. internationaljournalssrg.orgwikipedia.org The threo and erythro diastereomers are distinct, with the threo isomers being energetically favored. wikipedia.org The d-threo-methylphenidate isomer is recognized as the most pharmacologically active form. internationaljournalssrg.org

The synthesis of specific this compound diastereomers would necessitate an enantioselective approach. This involves starting with optically pure enantiomers of methylphenidate and coupling them. Methodologies for the enantioselective synthesis of methylphenidate itself are well-established and often rely on chiral catalysts to control the stereochemical outcome. A key strategy is the diastereoselective hydrogenation of a precursor molecule using a ruthenium-BINAP complex catalyst, which can selectively produce the desired erythro or threo isomers depending on the catalyst's chirality. internationaljournalssrg.orginternationaljournalssrg.orgresearchgate.net By using a specific, resolved stereoisomer of methylphenidate (e.g., (2R,2'R)-threo-methylphenidate) as the starting material in the coupling reaction, one could synthesize a specific diastereomer of this compound.

Synthesis of this compound Analogues and Related Chemical Entities

The development of analogues is a cornerstone of medicinal chemistry, aimed at refining molecular properties. This involves systematic structural modifications to a lead compound.

The design of this compound analogues, or more broadly, methylphenidate analogues, is guided by principles of structure-activity relationships (SAR). The goal is to understand how specific changes to the molecule's structure affect its biological interactions. Modifications can be made at several positions on the methylphenidate scaffold. nih.govacs.org

Common design strategies include:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl groups) onto the phenyl ring of the methylphenidate core. For example, studies have shown that adding halogens at the 3- or 4-position of the phenyl ring can improve affinity for the dopamine (B1211576) transporter (DAT). nih.gov

Piperidine (B6355638) Ring Functionalization: Although less explored, modifying the piperidine ring is another avenue for creating novel analogues. researchgate.net

Ester Modification: Changing the methyl ester group to other esters, such as an ethyl ester, can also influence the compound's properties. researchgate.net

N-Substitution: Adding substituents to the piperidine nitrogen, such as a benzyl (B1604629) group, has been shown to produce analogues that retain or even improve DAT affinity. nih.gov

These principles allow for the rational design of new chemical entities with potentially enhanced or more selective activity. emory.eduacs.org

To study the interaction of a compound with its biological targets, researchers often use fluorescently-labeled derivatives. These molecular probes allow for visualization and quantification of binding events using techniques like Fluorescence Resonance Energy Transfer (FRET). unimi.itnih.gov

While specific reports on fluorescently-labeled this compound are not detailed, the synthesis of fluorescently-labeled methylphenidate derivatives has been successfully achieved and provides a clear blueprint for such endeavors. unimi.itnih.gov In one study, two different fluorescent labels, Rhodamine Red (RHOD) and 5-Carboxytetramethylrhodamine (TAMRA), were conjugated to threo-methylphenidate. unimi.it

The synthesis strategy involved several key steps:

Protection: The piperidine nitrogen of threo-methylphenidate was first protected with a Boc group. unimi.itnih.gov

Linker Attachment: A linker, such as a PEG or aminobutanol (B45853) chain, was attached to the molecule. This was achieved by first hydrolyzing the methyl ester to a carboxylic acid and then performing a coupling reaction (e.g., Mitsunobu reaction) with the linker. unimi.itnih.gov

Deprotection: The protecting groups were removed to expose a reactive amine on the linker. unimi.itnih.gov

Fluorophore Conjugation: The fluorescent dye (e.g., TAMRA) was then selectively coupled to the primary amine of the linker. unimi.itnih.gov

This work resulted in a functional fluorescent drug probe, TAMRA-MPH, capable of entering cells and interacting with its target protein. unimi.itnih.gov A similar synthetic strategy could be applied to this compound to create fluorescently-labeled dimeric probes for advanced biological studies.

| Fluorescent Labels for Methylphenidate Derivatives | |

| Fluorophore | Coupling Strategy |

| 5-Carboxytetramethylrhodamine (TAMRA) | Coupled via a PEG linker to the carboxylic acid moiety of N-Boc-threo-ritalinic acid using a TSTU-based amide coupling protocol. unimi.it |

| Rhodamine Red (RHOD) | Coupled via a diamine linker to the carboxylic acid moiety of N-Boc-threo-ritalinic acid. unimi.it |

Considerations of Reaction Intermediates in Synthesis

The synthesis of this compound, a molecule comprising two methylphenidate units joined together, fundamentally relies on coupling reactions. Current time information in Bangalore, IN.evitachem.com While specific, detailed literature on the reaction intermediates in this compound synthesis is not extensively documented, the process can be understood through the established principles of organic synthesis, particularly those involving the use of bifunctional linkers to connect two molecular entities. The formation of this dimer involves the strategic formation of key intermediates derived from methylphenidate or its precursors.

The synthesis generally involves reacting methylphenidate, or a suitable derivative, with a coupling agent or a bifunctional linker designed to facilitate the joining of the two units. evitachem.com The reaction's progression and the nature of the intermediates are contingent on the specific functional groups on methylphenidate that are targeted for linkage and the type of linker employed. A common strategy involves the piperidine nitrogen or the carboxyl group of ritalinic acid, an intermediate in methylphenidate synthesis. google.comgoogle.com

A plausible synthetic pathway involves the use of a bifunctional linker, a molecule with two reactive ends. One end of the linker reacts with the first methylphenidate molecule to form a mono-adduct intermediate . This intermediate, which now possesses a reactive functional group at the opposite end of the linker, is then brought into reaction with a second methylphenidate molecule to yield the final this compound product.

For example, if the linkage occurs at the piperidine nitrogen of methylphenidate, a bifunctional linker containing two electrophilic groups (e.g., acyl chlorides, isocyanates) could be used. The reaction would proceed through the following stages:

Activation of the Linker (if necessary): Some coupling agents require activation to become sufficiently reactive.

Formation of the Mono-adduct Intermediate: One molecule of methylphenidate reacts with the bifunctional linker. The piperidine nitrogen acts as a nucleophile, attacking one of the electrophilic sites on the linker. This results in an intermediate where a single methylphenidate molecule is attached to the linker, which still bears a second reactive site.

Formation of the Di-adduct (Final Product): A second molecule of methylphenidate reacts with the remaining reactive site on the mono-adduct intermediate to form this compound.

The table below outlines the hypothetical intermediates in a synthesis using a generic bifunctional linker (X-L-X, where L is the linker core and X is a reactive group).

| Step | Reactants | Key Intermediate(s) | Description |

| 1 | Methylphenidate + Bifunctional Linker (X-L-X) | Mono-adduct: Methylphenidate-L-X | A single methylphenidate molecule covalently bonds to the bifunctional linker via its piperidine nitrogen. The intermediate retains a reactive group (X) at the other end of the linker. |

| 2 | Mono-adduct (Methylphenidate-L-X) + Methylphenidate | Di-adduct: Methylphenidate-L-Methylphenidate (this compound) | A second methylphenidate molecule reacts with the remaining reactive site on the mono-adduct to form the final dimeric compound. |

The stability and isolability of these intermediates depend on the reactivity of the chosen linker. In many modern synthetic strategies, such as "click chemistry," these intermediates may be transient and the reaction proceeds in a one-pot fashion to the final product. acs.org The synthesis may also require specific catalytic conditions, such as the use of palladium or other metal catalysts, to improve the yield and purity of the final product. evitachem.com Monitoring techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are essential to track the consumption of reactants and the formation of intermediates and the final product. evitachem.com

Another potential key intermediate in related syntheses is ritalinic acid. google.com In such a pathway, the carboxylic acid group would be activated, for instance by converting it to an acid chloride or using a peptide coupling reagent. This activated ritalinic acid ester could then react with a linker.

Molecular and Electronic Structural Analysis

High-Resolution Structural Characterization Techniques

The precise three-dimensional arrangement of atoms and the electronic distribution within Bis-methylphenidate are fundamental to understanding its properties. High-resolution techniques are indispensable for this purpose.

Single-crystal X-ray diffraction is an analytical technique that provides definitive information about the internal lattice of crystalline substances, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net The process involves directing monochromatic X-rays at a single crystal and analyzing the resulting diffraction pattern. researchgate.net

To date, a comprehensive single-crystal X-ray diffraction study for this compound has not been identified in publicly accessible scientific literature. Such a study would be invaluable for unequivocally determining its solid-state conformation and the absolute stereochemistry of its multiple chiral centers. For context, this technique has been instrumental in characterizing the solid-state structures of the parent compound, methylphenidate, and its various analogs, confirming details such as the disposition of the phenyl and ester groups relative to the piperidine (B6355638) ring. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. chemyx.com Techniques such as ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of connectivity and stereochemical relationships. researchgate.net

While some commercial suppliers note the availability of NMR data for this compound, detailed experimental ¹H and ¹³C NMR spectra for its stereochemical elucidation are not extensively reported in peer-reviewed journals. pharmaffiliates.com For a complex molecule with multiple diastereomers like this compound, advanced NMR techniques would be required. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be necessary to assign all proton and carbon signals, while Nuclear Overhauser Effect (NOE) spectroscopy would be critical for determining through-space proximities of atoms, thereby helping to define the relative stereochemistry and preferred solution-state conformation.

Conformational Analysis and Stereochemical Considerations

The structure of this compound contains three stereocenters: the C2 carbon of the piperidine ring and the two α-carbons of the phenylacetate (B1230308) groups attached at the C2 position and the nitrogen atom. nih.gov This gives rise to a total of 2³ or eight possible stereoisomers, which exist as four pairs of enantiomers. Consequently, the compound is often supplied as a racemic mixture of diastereomers. nih.gov

The conformational landscape of this compound is expected to be highly complex due to the rotational freedom around several single bonds:

The C-N bond connecting the second phenylacetate group to the piperidine nitrogen.

The C2-Cα bond connecting the first phenylacetate group to the piperidine ring.

The C-C bonds linking the phenyl groups and the ester groups.

Theoretical and Computational Chemistry Approaches

Given the limited experimental data, theoretical and computational methods are essential for predicting the structural and electronic properties of this compound.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. herts.ac.uk These calculations can predict optimized molecular geometries, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and molecular electrostatic potential maps, which are crucial for understanding reactivity. scilit.com

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

To our knowledge, no molecular dynamics simulations have been published specifically for this compound. For a molecule with its conformational complexity, MD simulations would be particularly insightful. Such simulations could map the conformational energy landscape, identify the most populated conformational states in a solution, and explore how the molecule might dynamically interact with and adapt to the binding pocket of a protein target.

Vibrational Assignment Studies (e.g., using Scaled Quantum Mechanics (SQM) methods)

Detailed vibrational assignment studies for this compound using methods such as Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, or computational approaches like Scaled Quantum Mechanics (SQM) are not available in the published scientific literature. These analyses would provide valuable information about the fundamental vibrational modes and the functional groups present in the molecule. Without experimental spectra or computational calculations, a vibrational assignment cannot be constructed.

Interactive Table: Vibrational Assignment for this compound

| Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution) |

| Data not available in cited literature | Data not available in cited literature |

The data in this table is based on the absence of specific findings in the reviewed scientific literature.

Neurochemical Mechanisms and Molecular Pharmacology

Investigation of Neurotransmitter Transporter Interactions

Bis-methylphenidate's structure, which features two methylphenidate units connected by a linker, is anticipated to influence its binding affinity and inhibitory potency at neurotransmitter transporters compared to its parent compound. evitachem.com The primary mechanism of action for phenidate compounds is the inhibition of monoamine reuptake. drugbank.com

Methylphenidate (MPH) and its analogues are well-established inhibitors of the dopamine (B1211576) transporter (DAT), which increases the extracellular concentration of dopamine. drugbank.comwikipedia.org The threo-isomers of methylphenidate exhibit a higher affinity for DAT than their erythro counterparts. researchgate.net

Analogues with modifications to the phenyl ring, such as 3,4-dichloromethylphenidate (B3419264) (3,4-DCMP or 3,4-CTMP), show a markedly increased affinity and potency at the DAT. wikipedia.org Research indicates that 3,4-CTMP is approximately seven to eight times more potent than methylphenidate at inhibiting dopamine reuptake. wikipedia.orgnih.govresearchgate.net This enhanced potency is attributed to the dichloro-substitution on the phenyl ring, which is believed to mimic the catechol structure of dopamine more closely. wikipedia.org While specific binding data for this compound is not extensively detailed in the literature, it is believed to function as a dopamine reuptake inhibitor. evitachem.com The potency of this action would theoretically be influenced by the nature of the linker connecting the two methylphenidate molecules.

Methylphenidate also binds to and inhibits the norepinephrine (B1679862) transporter (NET). wikipedia.orgpharmgkb.org The dextrorotary isomers of methylphenidate, in particular, show a prominent affinity for the NET. wikipedia.orgnih.gov In-vivo studies in humans have suggested that at clinically relevant doses, methylphenidate may even have a higher affinity for NET than for DAT. biorxiv.org

Similar to its effects at the DAT, the analogue 3,4-CTMP is a potent NET inhibitor. Studies using rat brain slices have shown that 3,4-CTMP increases noradrenaline efflux approximately twofold, an effect comparable to that of methylphenidate at higher concentrations. nih.govnih.gov The affinities of substituted methylphenidate derivatives for DAT and NET are generally well-correlated. nih.gov

The interaction of methylphenidate and many of its analogues with the serotonin (B10506) transporter (SERT) is generally weak and considered clinically insignificant. pharmgkb.orgnih.gov Multiple studies have found that methylphenidate has a very low affinity for SERT, with inhibitory potency being thousands of times lower than for DAT and NET. researchgate.netpharmgkb.org However, significant structural modifications can introduce appreciable serotonergic activity. For example, HDMP-28, an analogue where the phenyl group is replaced by a larger naphthyl group, displays high affinity for both DAT and SERT. wikipedia.orgeuropeanreview.org This suggests that the bulky aryl system may mimic the indole (B1671886) ring of serotonin, allowing for interaction with the serotonin transporter. wikipedia.org

The pharmacological profile of phenidates is highly dependent on their specific chemical structure. A comparative analysis reveals significant variations in potency and selectivity across different analogues.

3,4-Dichloromethylphenidate (3,4-CTMP) stands out as being significantly more potent than methylphenidate at both DAT and NET, while retaining a low affinity for SERT. nih.govresearchgate.net In contrast, ethylphenidate (EPH) appears to be a weaker DAT inhibitor than methylphenidate, though it also inhibits NET. nih.goveuropeanreview.org Halogen substitutions at the 3' and 4' positions of the phenyl ring generally lead to improved DAT binding affinity. nih.govnih.gov For instance, para-substituted derivatives (bromo, iodo) tend to have increased affinity for DAT compared to the parent compound. nih.gov N-methylation of the piperidine (B6355638) ring, however, considerably reduces affinity. nih.gov

This compound, representing a dimeric analogue, is structurally distinct from these mono-phenidates. Its bivalent nature could potentially lead to unique binding kinetics and selectivity profiles, although empirical data is required to confirm this.

Interactive Data Table: Transporter Binding Affinities of Methylphenidate and Analogues

The following table summarizes the in vitro binding affinities (Ki, nM) or inhibition constants (IC50, nM) for various phenidate compounds at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower values indicate higher affinity/potency.

| Compound | DAT (Ki/IC50, nM) | NET (Ki/IC50, nM) | SERT (Ki/IC50, nM) |

| (±)-threo-Methylphenidate (MPH) | 131 researchgate.net | 83 researchgate.net | >10,000 researchgate.net |

| d-threo-Methylphenidate | 33 pharmgkb.org | 244 pharmgkb.org | >50,000 pharmgkb.org |

| 3,4-Dichloro-MPH (3,4-CTMP) | 1.8 nih.gov | 29 researchgate.net | 3630 researchgate.net |

| 4-Fluoro-MPH (4F-MPH) | 45 researchgate.net | 31 researchgate.net | 8,805 researchgate.net |

| Ethylphenidate (EPH) | 140 researchgate.net | 205 researchgate.net | >10,000 researchgate.net |

| 4-Iodo-MPH | 90 researchgate.net | N/A | N/A |

| HDMP-28 (Methylnaphthidate) | High Affinity europeanreview.org | N/A | High Affinity europeanreview.org |

Note: Values are compiled from various studies and experimental conditions may differ. "N/A" indicates data was not available in the cited sources.

Receptor-Mediated Activities Beyond Monoamine Transporters

While the primary targets of phenidates are the monoamine transporters, some analogues have been shown to interact with other receptor systems.

Research has revealed that methylphenidate can bind to the sigma-1 (σ1) receptor. nih.govresearchgate.net This interaction is thought to be mediated by the N-substituted trace amine structure present in the methylphenidate molecule. nih.gov Studies have shown that some psychostimulants like cocaine and methamphetamine also target the σ1 receptor, which plays a role in modulating various neurotransmitter systems, including glutamatergic signaling. nih.govresearchgate.net The interaction of methylphenidate with the σ1 receptor has been linked to the facilitation of NMDA-receptor mediated synaptic transmission. nih.gov Given that a this compound compound would possess a similar structural motif, it could potentially also interact with the σ1 receptor, though direct experimental evidence is lacking.

Modulation of Ion Channels and Receptor-Mediated Synaptic Transmission (e.g., NMDA Receptors)

While direct evidence for this compound's effects on ion channels and receptor-mediated synaptic transmission is unavailable, studies on methylphenidate offer potential insights. Neuromodulators can influence neuronal activity by activating G-protein coupled receptors (GPCRs), which in turn can modulate the properties of ion channels through intracellular signaling cascades. nih.gov

Research indicates that methylphenidate can modulate glutamatergic transmission, which is critical for learning and memory. nih.gov Specifically, methylphenidate has been shown to enhance N-methyl-D-aspartate receptor (NMDA-R)-mediated excitatory postsynaptic currents (EPSCs). buffalo.eduresearchgate.net This enhancement of NMDA receptor activity appears to be dose-dependent and can be influenced by adrenergic receptor activation. buffalo.edu

One study demonstrated that higher doses of methylphenidate facilitate NMDA-R mediated synaptic transmission through a mechanism independent of catecholamine levels, suggesting a direct postsynaptic action. plos.orgnih.gov This effect was found to be mediated by the sigma-1 (σ1) receptor. plos.orgnih.govresearchgate.net Blockade of the σ1 receptor prevented the methylphenidate-induced enhancement of NMDA-R currents. nih.gov This suggests that this compound, if it interacts with σ1 receptors, could potentially modulate NMDA receptor function and glutamatergic synaptic plasticity.

The modulation of NMDA receptors by methylphenidate is also linked to changes in the receptor's subunit composition. For instance, a single dose of methylphenidate has been observed to decrease the levels of the NR2B subunit of the NMDA receptor in the prefrontal cortex of juvenile rats. nih.gov

Furthermore, the function of Kv7 channels, which are voltage-gated potassium channels, can be modulated by psychostimulants. Treatment with retigabine, a Kv7 channel activator, has been shown to reduce methylphenidate-induced locomotor activity. frontiersin.org This suggests a potential indirect interaction between methylphenidate and these ion channels.

Intracellular Signaling Cascades

The intracellular signaling pathways activated by methylphenidate, and putatively by this compound, are complex and involve several key cascades that ultimately influence neuronal function.

Phospholipase C (PLC) and Protein Kinase C (PKC) Pathways

Research has strongly implicated the Phospholipase C (PLC) and Protein Kinase C (PKC) pathways in the mechanism of action of methylphenidate, particularly in its modulation of NMDA receptors. plos.orgnih.govresearchgate.net The activation of σ1 receptors by methylphenidate is thought to trigger the PLC pathway. plos.org Activated PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). scivisionpub.compsu.edu

DAG, in conjunction with calcium, activates PKC. psu.edu Studies have shown that inhibiting PLC with U73122 or PKC with chelerythrine (B190780) blocks the enhancing effect of methylphenidate on NMDA receptor currents, indicating the critical role of this signaling cascade. plos.orgnih.gov Therefore, it is plausible that this compound could also engage the PLC/PKC signaling pathway, potentially leading to downstream effects on receptor phosphorylation and function. In some cellular systems, PKC activation has been linked to the induction of the immediate early gene c-Fos. pharmgkb.org

Intracellular Calcium Regulation

Intracellular calcium (Ca2+) is a crucial second messenger involved in a multitude of cellular processes, and its regulation is a key aspect of the signaling cascades initiated by compounds like methylphenidate. The activation of the PLC pathway by methylphenidate leads to the generation of IP3. plos.orgscivisionpub.com IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular Ca2+. plos.orgresearchgate.netpsu.edu

This rise in intracellular Ca2+ is a necessary step for the activation of conventional PKC isoforms, which, as mentioned, are involved in the enhancement of NMDA receptor activity. nih.govpsu.edu Experiments using the calcium chelator BAPTA have demonstrated that blocking the increase in intracellular Ca2+ prevents the methylphenidate-induced facilitation of NMDA currents. psu.edu

Interestingly, one study using ratiometric fluorescence to examine the effects of methylphenidate on intracellular Ca2+ dynamics in thalamocortical ventrobasal neurons found that a binge treatment of methylphenidate did not significantly alter ratiometric fluorescence at either the somatic or dendritic levels. oatext.com This suggests that the effects of methylphenidate on intracellular calcium may be specific to certain brain regions or neuronal populations.

Effects on Gene Expression of Monoamine Neurotransmitter Receptors and Transporters

Methylphenidate is known to primarily act by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters. jccc.edumedrxiv.orgnih.gov Chronic administration of methylphenidate can lead to adaptive changes in the expression of genes encoding for monoamine transporters and receptors.

Studies have shown that chronic methylphenidate treatment can increase the density of the dopamine transporter. researchgate.net It can also lead to an upregulation of the vesicular monoamine transporter 2 (VMAT-2). researchgate.net

The effects of methylphenidate on the gene expression of dopamine receptors appear to be complex and region-specific. nih.gov Some studies have reported an increase in the expression of D1 and D2 dopamine receptors with chronic methylphenidate use. researchgate.net Conversely, other research has indicated a decrease in the expression of DRD1 and DRD2 receptors in the prefrontal cortex and striatum. nih.gov The response to methylphenidate may also be influenced by the baseline expression of different dopamine receptor subtypes. pharmgkb.org

Furthermore, methylphenidate administration has been associated with changes in the expression of the immediate early gene c-fos, a marker of neuronal activity. pharmgkb.orgresearchgate.net This induction of c-fos can be dependent on the dopamine transporter. pharmgkb.org The expression of other transcription factors, such as FosB, is also modulated by methylphenidate. researchgate.net These changes in gene expression likely contribute to the long-term neuroadaptations observed with chronic psychostimulant use. Given these findings, it is conceivable that this compound could also induce lasting changes in the gene expression of key components of the monoaminergic system.

Interactive Data Table: Effects of Methylphenidate on Gene and Protein Expression

| Molecule | Effect of Methylphenidate | Brain Region | Reference |

| Dopamine Transporter (DAT) | Increased protein levels/density | Nucleus Accumbens, Striatum | researchgate.netnih.gov |

| Vesicular Monoamine Transporter 2 (VMAT-2) | Increased activity/upregulation | Striatum | researchgate.net |

| Dopamine Receptor D1 (DRD1) | Decreased expression | Prefrontal Cortex, Striatum | nih.gov |

| Dopamine Receptor D2 (DRD2) | Decreased expression | Prefrontal Cortex, Striatum | nih.gov |

| Htr7 (Serotonin Receptor 7) | Upregulated gene expression | Not Specified | nih.gov |

| Grik2 (Glutamate Ionotropic Receptor Kainate Type Subunit 2) | Upregulated gene expression | Not Specified | nih.gov |

| c-Fos | Increased expression | Striatum, HEK cells | pharmgkb.orgresearchgate.net |

| FosB | Increased expression | Striatum | researchgate.net |

| NMDA Receptor Subunit NR2B | Decreased protein levels | Prefrontal Cortex | nih.gov |

Structure Activity Relationship Sar Studies

Classical Structure-Activity Relationships

Classical SAR studies on methylphenidate have systematically explored the impact of stereochemistry and substitutions on the phenethylamine (B48288) backbone, the piperidine (B6355638) ring, and the carboxylate group. These studies have been crucial in identifying the key pharmacophoric elements responsible for DAT inhibition.

The stereochemistry of methylphenidate is a critical determinant of its pharmacological activity. The molecule possesses two chiral centers, giving rise to four stereoisomers: (2R,2'R)- and (2S,2'S)-threo-methylphenidate, and (2R,2'S)- and (2S,2'R)-erythro-methylphenidate. It is well-established that the pharmacological activity resides predominantly in the threo diastereomer, with the d-threo-(2R,2'R)-enantiomer (dexmethylphenidate) being the most potent isomer for inhibiting dopamine (B1211576) and norepinephrine (B1679862) reuptake. nih.gov The erythro isomers are significantly less active at the dopamine transporter. nih.gov

Modifications to the phenyl ring have a significant impact on DAT affinity. Substitution at the para position with electron-withdrawing groups, such as bromo and iodo, or with small alkyl groups like methyl, generally leads to retained or increased affinity for the DAT. nih.govrcsb.org For instance, para-bromo- and para-iodo-dl-threo-methylphenidate exhibit higher affinity for the DAT than the parent compound. nih.gov Similarly, meta substitution can also enhance DAT affinity. nih.gov Conversely, substitution at the ortho position with a bulky group like bromine dramatically decreases affinity, suggesting steric hindrance at this position is detrimental to binding. nih.gov

Alterations to the piperidine ring also influence activity. N-methylation of the piperidine nitrogen has been shown to considerably reduce affinity for the DAT. nih.gov However, other N-substitutions, such as with a benzyl (B1604629) group, can lead to compounds that interact differently with the transporter, potentially distinguishing between substrate and non-substrate binding sites. nih.gov

The carboxylate group is another important feature for DAT interaction. While the methyl ester is considered optimal for DAT affinity, modifications at this position have been explored. Replacement of the carbomethoxy group with an alkyl group can result in potent dopamine reuptake inhibitors, with some analogs showing a slower onset and longer duration of action. wikipedia.org

Table 1: Effect of Phenyl Ring Substitution on DAT Affinity of dl-threo-Methylphenidate Analogs

| Substituent Position | Substituent | Relative DAT Affinity |

|---|---|---|

| para | Bromo | Increased |

| para | Iodo | Increased |

| para | Methoxy | Retained/Increased |

| meta | Bromo | Increased |

| ortho | Bromo | Decreased |

| para | Methyl | Retained |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity, offering predictive power for the design of new analogs. fiveable.me For methylphenidate analogs, both 2D and 3D-QSAR approaches have been employed to elucidate the structural determinants of DAT binding affinity.

Three-dimensional QSAR methods, such as CoMFA and CoMSIA, provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target. A CoMFA study on a series of 80 racemic threo-methylphenidate analogs has provided significant insights into the binding site of the dopamine transporter. nih.gov

The CoMFA contour maps revealed several key features:

Steric Interactions: The model indicated that the 2'-position of the phenyl ring is sensitive to steric bulk, with larger substituents being unfavorable for binding. Conversely, favorable steric interactions were predicted for substituents at the 3' and 4' positions, particularly those whose bulk lies within the plane of the phenyl ring. nih.gov Substituents with significant bulk extending above or below the plane of the ring were associated with decreased binding affinity. nih.gov

Electrostatic Interactions: The addition of electron-withdrawing groups at the 3' and 4' positions of the phenyl ring was found to enhance DAT binding affinity. nih.gov This suggests that an electropositive potential in this region of the ligand is favorable for interaction with the DAT binding pocket.

The predictive power of this CoMFA model was validated by accurately predicting the binding affinity of a methylphenidate analog that was not included in the original training set. nih.gov

The development of robust QSAR models relies on the selection of appropriate molecular descriptors that quantify various aspects of a molecule's structure. ucsb.edu In the QSAR studies of methylphenidate analogs, a variety of descriptors have been employed:

Topological Descriptors: These 2D descriptors, such as atom-level E-state indices, encode information about the connectivity of atoms within the molecule and have been used in model validation. nih.gov

Physicochemical Descriptors: Properties like hydrophobicity (π) and molar refractivity (MR) have been used in classical QSAR studies of related dopamine transporter inhibitors to model their distribution and steric properties. researchgate.net

Quantum Chemical Descriptors: While not explicitly detailed in the provided search results for methylphenidate QSAR, descriptors such as HOMO and LUMO energies, which relate to a molecule's reactivity, are commonly used in QSAR to model electronic interactions. ucsb.edu

The successful application of these descriptors in the QSAR models for methylphenidate analogs underscores the importance of a combination of steric, electronic, and hydrophobic factors in determining their affinity for the dopamine transporter. nih.govresearchgate.net

Computational Approaches to Ligand-Target Interactions

Computational methods like homology modeling and molecular docking provide a three-dimensional perspective on how ligands like methylphenidate and its analogs bind to their target proteins, offering insights that complement experimental SAR and QSAR data.

In the absence of an experimental crystal structure of the human dopamine transporter (hDAT) for many years, homology modeling has been a valuable tool. Early models were often based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT), a homolog of mammalian monoamine transporters. nih.gov These models, while having limitations due to lower sequence identity, provided initial frameworks for docking studies to predict the binding modes of methylphenidate and other DAT inhibitors. nih.gov More recent homology models have been developed using templates like the Drosophila dopamine transporter, showing improved accuracy in reproducing experimental binding modes and ranking inhibitors by potency. researchgate.net

The advent of cryo-electron microscopy (cryo-EM) has recently provided a high-resolution structure of the human dopamine transporter in complex with methylphenidate. rcsb.org This experimental structure provides an unprecedented level of detail about the binding site and the specific interactions between methylphenidate and the transporter. Molecular docking studies using both homology models and the experimental structure have been instrumental in rationalizing the observed SAR. These studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding. For example, docking studies have helped to understand how different substitutions on the methylphenidate scaffold can alter its orientation and interactions within the DAT binding pocket. nih.govnih.gov It has been suggested that methylphenidate interacts with arginine residues within the DAT, and computational models can help to visualize and analyze such specific interactions. nih.gov

Pharmacophore Model Development

Pharmacophore modeling is a computational approach used in drug design to identify the essential three-dimensional arrangement of molecular features responsible for a compound's biological activity. dergipark.org.tr These models serve as templates for designing or discovering new molecules with similar or improved therapeutic potential. dergipark.org.tr For methylphenidate and its analogs, pharmacophore models are primarily developed to understand and optimize binding affinity at the dopamine transporter (DAT). nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies, particularly Comparative Molecular Field Analysis (CoMFA), have been instrumental in developing these models for threo-methylphenidate analogs. nih.govresearchgate.net These studies correlate the structural properties of molecules with their biological activities. The resulting models highlight key steric and electronic features that govern the interaction with the DAT.

Research findings from CoMFA contour maps indicate several critical determinants for DAT binding affinity among methylphenidate analogs: nih.govresearchgate.net

Phenyl Ring Substitution : This is a major factor influencing DAT binding. The placement of substituents on the phenyl ring significantly alters affinity.

Steric Hindrance : The 2' position of the phenyl ring is particularly sensitive to steric bulk; large substituents in this position lead to decreased binding affinity. nih.gov

Electronic Properties : The addition of electron-withdrawing groups, such as halogens, at the 3' or 4' positions of the phenyl ring generally results in improved DAT binding affinity. nih.govresearchgate.net

Substituent Conformation : Optimal substituents are those whose bulk is primarily situated within the plane of the phenyl ring. Substituents with significant bulk extending above or below the ring's plane tend to diminish binding strength. nih.govresearchgate.net

These findings have been used to predict the binding affinity of novel analogs, demonstrating the predictive power of the developed pharmacophore models. nih.gov While specific pharmacophore models for bis-methylphenidate are not detailed in the literature, the principles derived from its parent compound, methylphenidate, provide a foundational understanding of the structural requirements for activity at the dopamine transporter.

| Position on Phenyl Ring | Modification Type | Effect on DAT Binding Affinity | Rationale |

|---|---|---|---|

| 2' | Introduction of bulky substituents | Decreased | Creates unfavorable steric interactions within the binding site. |

| 3' or 4' | Addition of electron-withdrawing groups (e.g., halogens) | Increased | Enhances favorable electronic interactions with the transporter. |

| Any | Substituents with bulk out of the phenyl plane | Decreased | Causes steric clash with the binding pocket. |

| Any | Substituents with bulk in the phenyl plane | Optimal | Fits well within the spatial constraints of the DAT binding site. |

Influence of Stereochemistry on Molecular Activity and Selectivity

Stereochemistry plays a pivotal role in the pharmacological activity and selectivity of methylphenidate and its derivatives. wikipedia.org The methylphenidate molecule contains two chiral centers, which gives rise to four distinct stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). researchgate.net These are grouped into two pairs of diastereomers: the threo pair and the erythro pair. researchgate.net The biological activity of these isomers varies significantly, highlighting the stereoselective nature of their interaction with monoamine transporters. nih.gov

The pharmacological effects of methylphenidate are predominantly attributed to the d-threo-methylphenidate ((2R,2'R)-methylphenidate), also known as dexmethylphenidate. nih.govguidetopharmacology.orggoogle.com This enantiomer is a potent catecholamine-selective reuptake inhibitor with a higher affinity for the dopamine transporter (DAT) compared to the norepinephrine transporter (NET). nih.gov In contrast, the l-threo-methylphenidate isomer is substantially less active. Studies have shown that the d-threo enantiomer is approximately 10 times more potent than the l-threo isomer at inhibiting dopamine reuptake. nih.gov The l-isomer is believed to contribute little to the therapeutic efficacy but may be involved in some of the compound's side effects. google.com

The stereochemical configuration not only impacts potency but can also influence selectivity between different transporters. While the threo isomers of methylphenidate preferentially bind to DAT, certain structural analogs with an erythro configuration have demonstrated a shift in selectivity. For instance, some erythro-(2-naphthyl) analogs exhibit high binding affinity and selectivity for the serotonin (B10506) transporter (SERT) over DAT. researchgate.net

| Isomer | Primary Target | Relative Potency at Dopamine Transporter (DAT) |

|---|---|---|

| d-threo-methylphenidate (dexmethylphenidate) | Dopamine Transporter (DAT) | High (Major contributor to pharmacological activity) |

| l-threo-methylphenidate | Dopamine Transporter (DAT) | Low (~10-fold less potent than d-threo isomer) |

Metabolism and Biotransformation Pathways Preclinical Focus

Identification and Characterization of Bis-Methylphenidate Metabolites

Based on the metabolic fate of methylphenidate, the metabolites of this compound are expected to arise from the cleavage of its two ester groups.

Hydrolysis is the main metabolic route for ester-containing compounds like methylphenidate. taylorandfrancis.com In preclinical and clinical studies, methylphenidate is extensively metabolized by de-esterification to its primary, pharmacologically inactive metabolite, ritalinic acid (α-phenyl-2-piperidineacetic acid). medchemexpress.compharmgkb.orgnih.gov This conversion is responsible for the elimination of a significant portion of the parent drug. nih.gov

Given the structure of this compound, which contains two methylphenidate-like moieties, its hydrolysis is predicted to occur in a stepwise manner. The initial hydrolysis of one ester group would yield methylphenidate and a corresponding ritalinic acid molecule still linked to the piperidine (B6355638) ring. Complete hydrolysis would result in the formation of bis-ritalinic acid, also identified as 2,2'-(piperidine-1,2-diyl)bis(2-phenylacetic acid). axios-research.comaxios-research.com Therefore, the anticipated hydrolysis products include the parent methylphenidate, its primary metabolite ritalinic acid, and the fully hydrolyzed bis-ritalinic acid.

Table 1: Potential Hydrolysis Metabolites of this compound

| Precursor Compound | Potential Metabolite | Metabolic Process |

| This compound | Methylphenidate | Partial Hydrolysis |

| This compound | Bis-Ritalinic Acid | Complete Hydrolysis |

| Methylphenidate | Ritalinic Acid | Hydrolysis |

Preclinical evidence demonstrates that when methylphenidate is co-administered with ethanol (B145695), a transesterification reaction occurs, leading to the formation of ethylphenidate. wikipedia.orgresearchgate.netraggeduniversity.co.uk This process involves the substitution of the methyl group in the ester moiety with an ethyl group from ethanol. plos.org The reaction is catalyzed by the same enzymes responsible for hydrolysis. doi.org This metabolic interaction has been shown to form more l-ethylphenidate (B12724745) than d-ethylphenidate. researchgate.netdoi.org

Consequently, in the presence of ethanol or other relevant alcohol solvents, this compound could undergo a similar transesterification process. This would theoretically produce ethylphenidate and potentially a mixed-ester compound (one ethyl ester and one methyl ester) before further metabolism. The formation of such ethylphenidate-like analogues is a plausible metabolic pathway under specific conditions of co-exposure to alcohols. plos.orgresearchgate.net

Enzymatic Pathways of Metabolism

The biotransformation of methylphenidate is predominantly mediated by a specific class of enzymes.

The hydrolysis of methylphenidate to ritalinic acid is almost exclusively catalyzed by human carboxylesterase 1 (CES1), an enzyme highly expressed in the liver. pharmgkb.orgnih.govnih.govnih.gov Studies have confirmed that while the carboxylesterase family includes other enzymes like CES2, methylphenidate is metabolized solely by CES1. pharmgkb.orgnih.govnih.gov Genetic variations in the CES1 gene can significantly alter methylphenidate metabolism, leading to inter-individual differences in drug exposure. frontiersin.orgresearchgate.net Given that CES1 is responsible for the hydrolysis of methylphenidate, it is the primary candidate enzyme for mediating the de-esterification of this compound. researchgate.netresearchgate.net

Stereoselective Metabolic Transformations

A key feature of methylphenidate metabolism is its stereoselectivity, a characteristic expected to be conserved in the biotransformation of this compound.

Methylphenidate has two chiral centers, but commercial formulations are typically a racemic mixture of the d-threo and l-threo isomers. nih.gov Preclinical and human studies consistently show that the metabolism of methylphenidate is highly stereoselective. taylorandfrancis.com The CES1 enzyme preferentially hydrolyzes the l-enantiomer (B50610) of methylphenidate over the d-enantiomer at a significantly faster rate. pharmgkb.orgnih.govnih.gov The catalytic efficiency of CES1A1 for l-methylphenidate (B1246959) is approximately six to seven times greater than for d-methylphenidate, the pharmacologically active isomer. nih.govresearchgate.net This results in a more rapid clearance of l-methylphenidate and higher plasma concentrations of the d-isomer. nih.gov This stereoselectivity also extends to the transesterification reaction with ethanol, which favors the formation of l-ethylphenidate. doi.org It is therefore anticipated that the metabolism of this compound would also be a stereoselective process, with the l-isomers being metabolized more rapidly than the d-isomers.

Table 2: Summary of Enzymatic and Stereoselective Metabolism

| Metabolic Aspect | Description | Key Findings from Methylphenidate Studies |

| Primary Enzyme | Carboxylesterase 1 (CES1) | Responsible for the vast majority of hydrolytic metabolism. nih.govnih.govresearchgate.net |

| Stereoselectivity | Preferential metabolism of one stereoisomer over another. | CES1 hydrolyzes l-methylphenidate 6-7 times more efficiently than d-methylphenidate. nih.govresearchgate.net |

| Metabolic Outcome | Faster clearance of l-isomers. | Leads to higher relative plasma concentrations of the d-enantiomer. pharmgkb.orgnih.gov |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating bis-methylphenidate from reaction mixtures, synthetic byproducts, or related impurities. These techniques are predicated on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. ijrpr.com A reverse-phase HPLC (RP-HPLC) method is typically developed and validated to analyze the compound and its potential impurities. ijrpr.comjocpr.com The separation is generally achieved on a C18 or C8 analytical column. ijrpr.comnih.gov

The mobile phase composition is a critical parameter, often consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. ijrpr.comjocpr.com The pH of the buffer is adjusted to ensure optimal separation and peak shape. For instance, a mobile phase of acetonitrile and a pH 4.0 adjusted buffer (30:70 v/v) has been used for related compounds. ijrpr.comjocpr.com Detection is commonly performed using a photodiode array (PDA) or UV detector, with wavelengths set to capture the chromophores present in the molecule, for example, around 203 nm for related substances and 215 nm for the main compound. ijrpr.comjocpr.com The retention time of the compound is a key identifier under specific chromatographic conditions. jocpr.com

Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the reliability of the analytical procedure, assessing parameters like linearity, precision, accuracy, and robustness. ijrpr.com

Table 1: Illustrative HPLC Method Parameters for Phenidate Analogs

| Parameter | Value |

|---|---|

| Column | Inertsil Symmetry C18 (100x4.6 mm, 3.0 µm) ijrpr.com |

| Mobile Phase | Acetonitrile : pH 4.0 Buffer (30:70 v/v) ijrpr.comjocpr.com |

| Flow Rate | 1.5 mL/min ijrpr.comjocpr.com |

| Detection | PDA at 203 nm & 215 nm ijrpr.comjocpr.com |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS, making it highly suitable for the analysis of volatile or derivatized compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability. researchgate.net Common derivatizing agents for related phenidate compounds include N-Methyl-bisheptafluorobutyric amide or N-trifluoroprolyl chloride. researchgate.netnih.gov

The GC separates the components of a mixture based on their boiling points and interaction with the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum provides a molecular fingerprint that can confirm the identity of the compound. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for quantitative analysis. nih.govnih.gov

Table 2: Typical GC-MS Parameters for Phenidate Compound Analysis

| Parameter | Value |

|---|---|

| GC Column | 5% Phenyl/95% Methyl silicone gum (e.g., 12 m x 0.2 mm x 0.33 µm) swgdrug.org |

| Carrier Gas | Helium swgdrug.org |

| Injector Temperature | 250-270°C nih.govswgdrug.org |

| Oven Program | Temperature ramp (e.g., 70°C initial, ramp to 315°C) nih.gov |

| Ionization Mode | Electron Impact (EI), 70 eV nih.gov |

| MS Detector | Quadrupole or Ion Trap |

| Derivatization | May be required (e.g., TFAA, TFP-Cl) nih.govnih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the preliminary analysis and screening of this compound. nih.govoup.com It can be used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and assess the purity of a substance. google.com

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. google.com After development, the separated spots are visualized, often using UV light or by staining with a chemical reagent like potassium permanganate (B83412) or acidified iodoplatinate. swgdrug.orggoogle.com The retention factor (Rf) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. swgdrug.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are vital for determining the precise chemical structure of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Techniques such as 1H NMR and 13C NMR provide detailed information about the carbon-hydrogen framework of this compound. mdpi.com The chemical shifts, coupling constants, and signal multiplicities in the NMR spectrum reveal the electronic environment of the nuclei and their connectivity within the molecule. unimi.it

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons and carbons, further confirming the molecular structure. NMR is also instrumental in determining the stereochemistry of molecules with multiple chiral centers, which is particularly relevant for phenidate analogues. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.govrsc.org

Infrared (IR) Spectroscopy , often performed using an Attenuated Total Reflectance (ATR) accessory (FTIR-ATR), measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. nih.gov The resulting IR spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic peaks would be expected for carbonyl (C=O) stretching from the ester groups, C-O stretching, and various C-H and C=C aromatic and aliphatic vibrations. researchgate.net

Raman Spectroscopy involves irradiating the sample with a monochromatic laser and detecting the inelastically scattered light. herts.ac.uk The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. researchgate.net Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary information to IR spectroscopy. It can be a powerful tool for identifying compounds, even within mixtures or packaging, due to its low sensitivity to moisture and high discrimination power. rsc.orgherts.ac.uk

Both techniques are valuable for confirming the presence of expected functional groups and for comparing the spectrum of a synthesized compound against a reference or a theoretically predicted spectrum. rsc.org

Mass Spectrometry for Metabolite Identification and Quantification in Research Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), stands as the definitive technology for the analysis of chemical compounds and their metabolites in complex biological matrices. While extensive research details the mass spectrometric analysis of methylphenidate and its primary metabolite, ritalinic acid, specific literature on the metabolic fate of this compound is not publicly available. nih.govaxios-research.comnih.govmayocliniclabs.comresearchgate.netnih.gov One potential metabolic pathway could involve the hydrolysis of this compound into its constituent methylphenidate molecules, which would then be metabolized via established pathways. nih.govevitachem.com

In a research context, the identification of potential this compound metabolites would employ high-resolution mass spectrometry (HRMS) to detect and elucidate the structures of novel compounds in matrices such as urine, plasma, or hair. mayocliniclabs.com The analytical approach would be modeled on the robust methods developed for methylphenidate. nih.govresearchgate.netpharmaffiliates.com

Hypothetical Research Workflow:

Sample Preparation: Biological samples (e.g., urine, plasma) would be subjected to an extraction process, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the parent compound and its potential metabolites. nih.gov Protein precipitation is another common technique used for plasma samples. pharmaffiliates.com

Chromatographic Separation: The extract would be injected into an LC system to separate the various components. A reversed-phase C18 or similar column would likely be used with a gradient elution of a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate). drugbank.com

Mass Spectrometric Detection: The separated compounds would be ionized, typically using electrospray ionization (ESI) in positive mode, and analyzed by a tandem mass spectrometer. pharmaffiliates.com A full scan would acquire data on all ions, while product ion scans of suspected parent ions would be used to obtain fragmentation patterns for structural elucidation.

For quantification, a targeted approach using multiple reaction monitoring (MRM) would be developed. This involves monitoring specific precursor-to-product ion transitions for the analyte and an appropriate internal standard, often a deuterated version of the analyte. nih.govpharmaffiliates.com The method would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. nih.gov

The table below illustrates typical parameters from a validated LC-MS/MS method for the analysis of dexmethylphenidate, which would serve as a foundation for developing a method for this compound.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | drugbank.com |

| Extraction | Solid Phase Extraction (SPE) | drugbank.com |

| Chromatography Column | Xterra RP C18 (4.6x150 mm, 5 µm) | drugbank.com |

| Mobile Phase | Methanol and 5 mM ammonium acetate (B1210297) (pH 4.0) (90:10) | drugbank.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | drugbank.com |

| Linear Range | 0.201 ng/mL to 80.434 ng/mL | drugbank.com |

| Lower Limit of Quantification (LLOQ) | 0.201 ng/mL | drugbank.com |

| Mean Recovery | 65.83% | drugbank.com |

Development of Reference Standards for Analytical Method Development and Validation

The availability of high-purity, well-characterized reference standards is a prerequisite for the development and validation of any quantitative analytical method in pharmaceutical and chemical research. axios-research.com this compound is available from specialized chemical suppliers as a reference standard, often noted as a related compound or impurity of methylphenidate. aruplab.comunimi.itsynzeal.com

These reference standards are essential for a variety of applications:

Method Development: To optimize chromatographic and mass spectrometric conditions for the specific analyte.

Method Validation (AMV): To establish key performance characteristics of the assay, including specificity, linearity, accuracy, and precision. axios-research.compharmaffiliates.com

Quality Control (QC): Used as calibrators and controls in routine analysis to ensure the reliability and consistency of results. axios-research.compharmaffiliates.com

Impurity Profiling: To identify and quantify impurities in drug substances and products. unimi.it

Reference standards for compounds like this compound are produced through controlled synthesis and undergo rigorous characterization to confirm their identity and purity. evitachem.com A comprehensive Certificate of Analysis (CoA) is provided, which typically includes: axios-research.com

Compound Name and CAS Number

Molecular Formula and Weight

Results from various analytical techniques (e.g., NMR, Mass Spectrometry, HPLC) to confirm structure

Purity value, determined by subtracting organic, inorganic, and solvent impurities from 100%. axios-research.com

The table below summarizes the key identifiers for the this compound reference standard.

| Identifier | Information | Reference |

|---|---|---|

| Compound Name | This compound | pharmgkb.org |

| Systematic Name | 1,2-Bis(carbomethoxymethylbenzyl)piperidine | axios-research.com |

| CAS Number | 2125941-27-5 | pharmgkb.org |

| Molecular Formula | C₂₃H₂₇NO₄ | axios-research.com |

| Molecular Weight | ~381.5 g/mol | aruplab.com |

The use of these traceable reference standards ensures that analytical data generated in research settings is accurate, reproducible, and compliant with regulatory expectations, forming the bedrock of sound scientific investigation. axios-research.comaruplab.com

Preclinical Behavioral Pharmacology in Animal Models

Assessment of Cognitive Domains

Methylphenidate's impact on cognitive functions is a primary area of preclinical investigation, with studies often yielding complex and sometimes contradictory results depending on the model, dose, and specific cognitive domain being assessed. kmpharma.in

Animal models of attention, such as the five-choice serial reaction time task (5-CSRTT), are widely used to evaluate the effects of methylphenidate. evitachem.comnih.gov In this task, animals are required to detect and respond to brief visual stimuli presented in one of several locations, a challenge to both selective and sustained attention. Studies in rodent models, including the Spontaneously Hypertensive Rat (SHR), an accepted animal model of ADHD, demonstrate that MPH can improve performance on tasks requiring sustained attention. simsonpharma.com For instance, MPH has been shown to correct attentional impairments in SHR rats. simsonpharma.com The 5-CSRTT and similar paradigms like the Go/No-Go task are instrumental in dissecting the specific effects of MPH on different facets of attention and response inhibition. nih.gov

The influence of methylphenidate on learning and memory is multifaceted. Some studies report cognitive enhancement, while others indicate impairment, often dependent on the dosing regimen (acute vs. chronic) and the specific memory process being tested. kmpharma.in

In tasks like the Morris water maze, which assesses spatial learning and memory, chronic exposure to therapeutic doses of MPH in juvenile rats has been shown to impair performance. kmpharma.in Conversely, other studies using different paradigms report memory-enhancing effects. For example, in Pavlovian fear conditioning, a widely used model for long-term memory, low, clinically relevant doses of MPH were found to enhance fear memory in mice, while high doses led to impairment. mdpi.comfda.gov This suggests a dose-dependent, inverted-U shaped effect on memory consolidation. Similarly, MPH has been shown to improve cognitive memories in neurogranin (B1177982) knockout mice in both the water maze and contextual fear conditioning tests. weblivelink.com

Table 1: Effects of Methylphenidate on Cognitive Domains in Animal Models

| Cognitive Domain | Animal Model | Paradigm | Key Findings | Citations |

| Attention | Spontaneously Hypertensive Rats (SHR), Long Evans Rats | 5-Choice Serial Reaction Time Task (5-CSRTT), Go/No-Go Task | Improves attentional performance and response inhibition. | nih.govsimsonpharma.com |

| Learning & Memory | Juvenile Rats | Morris Water Maze | Chronic exposure to therapeutic doses impaired spatial learning/memory. | kmpharma.in |

| Learning & Memory | Mice | Pavlovian Fear Conditioning | Low doses enhanced long-term fear memory; high doses impaired it. | mdpi.comfda.gov |

| Learning & Memory | Neurogranin Knockout Mice | Water Maze, Contextual Fear Conditioning | Improved cognitive memory performance. | weblivelink.com |

Modulation of Motor Activity and Locomotor Responses

The effect of methylphenidate on motor activity is one of its most consistently observed behavioral outcomes in animal models. geneesmiddeleninformatiebank.nl Generally, MPH increases locomotor activity, including horizontal and vertical movements, in a dose-dependent manner. geneesmiddeleninformatiebank.nl

Studies in rats have shown that while very low doses (e.g., 0.6 mg/kg) may not produce significant effects compared to saline, higher doses (e.g., 2.5 mg/kg and 10.0 mg/kg) elicit significant increases in locomotor activity. geneesmiddeleninformatiebank.nl This psychostimulant-induced hyperactivity is a standard measure in preclinical assessments. geneesmiddeleninformatiebank.nl However, in animal models of hyperactivity, such as the SHR rat or mice exposed prenatally to nicotine, MPH can have a "calming" effect, reducing excessive motor activity to levels comparable with control animals. simsonpharma.com Repeated administration can lead to behavioral sensitization, where the locomotor-activating effects of the drug become more pronounced over time. mdpi.com

Table 2: Methylphenidate's Influence on Locomotor Activity in Rodent Models

| Animal Model | Administration | Effect on Locomotion | Key Findings | Citations |

| Normal Rats | Acute | Dose-dependent increase | 2.5 and 10.0 mg/kg doses significantly increased horizontal and vertical activity. | geneesmiddeleninformatiebank.nl |

| Normal Rats | Chronic | Behavioral sensitization | Repeated administration increased locomotion and elicited sensitization. | |

| SHR Rats | Acute | Hyperactivity reduction | Reduced the enhanced locomotor activity characteristic of the SHR model. | simsonpharma.com |

| Prenatal Nicotine Exposed Mice | Acute | Hyperactivity reduction | Reversed the elevated spontaneous motor activity observed in this ADHD model. | |

| Mice | Acute | Dose-dependent increase | High doses (10 mg/kg) significantly increased locomotor activity, while low doses (1 mg/kg) did not. | mdpi.com |

Investigation of Specific Behavioral Phenotypes

Beyond general cognition and locomotion, preclinical studies have examined methylphenidate's effects on more specific behavioral constructs relevant to neuropsychiatric disorders.

Impulsivity, a core feature of ADHD, is often studied in animal models using delay-discounting tasks and the 5-CSRTT. evitachem.com In delay-discounting paradigms, animals choose between a small, immediate reward and a larger, delayed reward. A preference for the smaller, immediate reward is interpreted as impulsive choice. Studies have shown that both d-MPH and dl-MPH can decrease this form of impulsivity, increasing the selection of the larger, delayed reward. Research also indicates that MPH administration can modulate impulsive behaviors, with outcomes varying based on factors like dosage and the age of the subjects. evitachem.com For instance, it has been noted to be more effective at improving delay tolerance in juvenile animals compared to adults. evitachem.com

The effect of methylphenidate on aggression is complex and appears to be highly dose-dependent. Studies using the BALB/cJ mouse strain, which exhibits naturally high levels of aggression, have provided nuanced findings. In a resident-intruder paradigm, a lower dose of MPH was found to prolong the latency to attack and prevent the escalation of aggression over time compared to vehicle-treated mice. In contrast, a higher dose increased the number of attacks and bites. In other models, MPH has been shown to reduce aggression and increase sociability in mice selected for callousness traits, which are relevant to conduct disorder. These findings suggest that the modulatory effect of MPH on aggression is not monolithic and depends critically on the administered dose.

Fear Extinction and Anxiety-Related Behaviors

The effects of methylphenidate (MPH) on fear and anxiety have been investigated in various animal models, yielding complex, dose-dependent results. In BALB/cJ mice, a strain known for high levels of anxiety, MPH has demonstrated significant anxiolytic effects. researchgate.netru.nl In tests such as the elevated plus maze and the open-field test, both 3 mg/kg and 10 mg/kg doses of MPH produced strong anxiolytic effects. researchgate.netru.nlnih.gov Specifically, MPH-treated mice spent more time in the open arms of the elevated plus maze compared to vehicle-treated controls. ru.nl

Regarding fear processing, MPH influences both fear conditioning and extinction. researchgate.netru.nl In a fear-conditioning paradigm, while vehicle-treated BALB/cJ mice showed expected freezing behavior in response to an unconditioned stimulus, administration of both 3 mg/kg and 10 mg/kg of MPH decreased this freezing response. researchgate.netru.nlnih.gov Furthermore, a lasting effect on fear extinction was observed with the 10 mg/kg dose. researchgate.netru.nlnih.gov Studies have found that MPH can improve fear extinction when given before or right after the extinction of contextual fear. frontiersin.org Another study in rats found that reactivating a fear memory while under the influence of MPH (3 or 10 mg/kg) attenuates the fear memory in subsequent tests, suggesting the drug can help update a consolidated fear memory by introducing rewarding information. nih.gov

However, the timing of MPH exposure during development may also play a crucial role. Research on rats treated with MPH (2 mg/kg) during their early development (postnatal day 25 to 39) showed enhanced fear responses in adulthood when tested in the training context 24 hours after conditioning with unsignaled shocks. nih.gov This suggests that early-life exposure to MPH could enhance anxiety-like behaviors in the long term. nih.gov The modulation of the dopaminergic system is believed to be a key mechanism in enhancing fear extinction. researchgate.net

Neurobiological Correlates of Behavioral Effects

Neurotransmitter Level Quantification in Specific Brain Regions (e.g., Striatum, Prefrontal Cortex, Nucleus Accumbens)

Methylphenidate's primary mechanism of action is the blockade of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. mdpi.comnih.govpsychopharmacologyinstitute.comcardiff.ac.uk This inhibition of reuptake leads to increased extracellular concentrations of dopamine (DA) and norepinephrine (NE) in several key brain regions. nih.govyoutube.com

Prefrontal Cortex (PFC): The PFC is a critical region for attention and executive functions, and MPH significantly modulates its neurochemistry. mdpi.compsychopharmacologyinstitute.com Microdialysis studies have shown that therapeutic doses of MPH increase DA and NE release preferentially in the PFC. mdpi.com One study observed that MPH at 100 µM significantly induced both DA and NE efflux in the PFC of rats. mdpi.com The increase in DA was reduced by a NET inhibitor, suggesting that DA uptake in the PFC is partially mediated by NET. mdpi.com

Striatum and Nucleus Accumbens: The striatum, which includes the nucleus accumbens (NAc), is rich in dopamine transporters and is a primary target of MPH. nih.govupf.edudovepress.com MPH administration leads to robust increases in extracellular DA in the striatum and NAc. upf.eduplos.orgnih.gov By blocking DAT, MPH elevates synaptic DA levels; positron emission tomography (PET) studies have shown that therapeutic oral doses of MPH can block over 50% of DAT in the basal ganglia. dovepress.com In vivo microdialysis has confirmed that MPH dose-dependently increases DA efflux in the nucleus accumbens. nih.gov One study comparing MPH to amphetamine found that while both increased DA in the caudate putamen, the magnitude of the DA response from MPH was less than that of a behaviorally comparable dose of amphetamine. nih.gov Similarly, the MPH-induced increase in norepinephrine in the hippocampus was also less than that seen with amphetamine. nih.gov

The table below summarizes the effects of Methylphenidate on neurotransmitter levels in different brain regions based on preclinical research.

| Brain Region | Neurotransmitter | Effect | Supporting Evidence |

| Prefrontal Cortex | Dopamine (DA) | Increased Efflux | Microdialysis studies show significant DA release at therapeutic doses. mdpi.com |

| Prefrontal Cortex | Norepinephrine (NE) | Increased Efflux | MPH at 100 µM induced significant NE efflux. mdpi.com |

| Striatum | Dopamine (DA) | Increased Extracellular Levels | MPH blocks DAT, leading to elevated synaptic DA. upf.edudovepress.com It triggers DA efflux through sodium- and vesicular-dependent mechanisms. mdpi.com |

| Nucleus Accumbens | Dopamine (DA) | Increased Efflux | Reverse-dialysis of MPH elevated DA levels significantly. nih.gov Acute MPH elevates cFOS-ir levels. nih.gov |

| Hippocampus | Norepinephrine (NE) | Increased Extracellular Levels | Dose-dependent increase observed, though less than with amphetamine. nih.gov |

Neuronal Activation Markers (e.g., c-Fos Expression) in Brain Regions

The expression of immediate early genes like c-fos and fosB serves as a marker for neuronal activation following a stimulus. Studies using these markers have helped map the brain regions affected by MPH.

Acute administration of MPH leads to a significant increase in c-Fos-immunoreactivity (-ir) in several brain areas. Consistent reports show the striatum is a major target, with elevated c-Fos levels after a single MPH dose. nih.govsciencedaily.com Increases in c-fos expression are also observed in the nucleus accumbens, cingulate/frontal cortex, and piriform cortex. nih.gov In contrast, a single stimulation with MPH elevates FosB expression only in the striatum. nih.gov